molecular formula C7H5NO4 B7904498 [1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid

[1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid

Cat. No.: B7904498
M. Wt: 167.12 g/mol
InChI Key: ORSXOWBJPPWGAJ-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused dioxole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid can be achieved through a multi-step process. One efficient method involves the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This one-pot, three-component reaction is notable for its simplicity and high yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, it may interact with GABA receptors, modulating their activity and reducing neuronal excitability . Molecular dynamic simulations have shown stable interactions with these receptors, suggesting a potential pathway for its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid is unique due to its specific ring fusion and the presence of both dioxole and pyridine rings

Properties

IUPAC Name

[1,3]dioxolo[4,5-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-7(10)5-6-4(1-2-8-5)11-3-12-6/h1-2H,3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSXOWBJPPWGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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